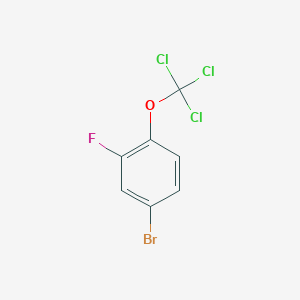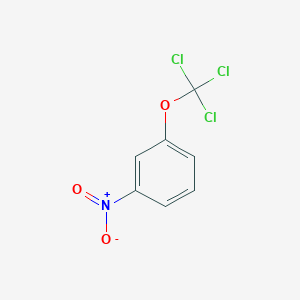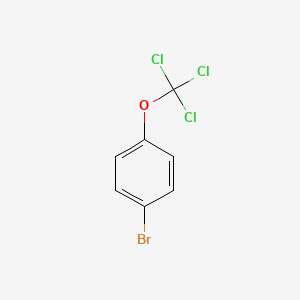
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Overview
Description
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (FTTMB) is a fluorinated organic compound with numerous applications in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. FTTMB has been used in a wide range of laboratory experiments, from organic synthesis to biochemistry.
Scientific Research Applications
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as a solvent for chromatography, and as a catalyst in various reactions. It has also been used as a fluorescent probe in fluorescence microscopy, and as a substrate in enzyme kinetics experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA.
Mechanism of Action
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene acts as a fluorophore, which means it can absorb and emit light. When it absorbs light, it undergoes a conformational change, which causes it to emit light at a different wavelength. This mechanism of action is used in fluorescence microscopy and other fluorescence-based experiments. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can act as a catalyst in certain chemical reactions. This is due to its ability to form strong hydrogen bonds with other molecules, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the human body, as well as the effects of environmental pollutants on the environment. Additionally, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has been used to study the effects of various hormones on the body, such as insulin and adrenaline.
Advantages and Limitations for Lab Experiments
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several advantages for laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it is a versatile compound that can be used in a variety of ways, including as a reagent, a solvent, and a catalyst. However, 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene also has some limitations. It is relatively expensive, and it can be difficult to obtain in large quantities. Additionally, it is not soluble in water, which can limit its use in some experiments.
Future Directions
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has a wide range of potential future applications. It could be used in the development of new drugs or in the study of new biological processes. Additionally, it could be used in the development of new fluorescent probes or in the synthesis of new compounds. Finally, it could be used in the development of new catalysts or in the study of new chemical reactions.
properties
IUPAC Name |
2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZECKZZNOUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)





![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)



